2-Amino-4-(3-bromo-4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine family, characterized by a fused heterocyclic core comprising pyran and benzothiazine rings. The structure features a 3-bromo-4-fluorophenyl substituent at position 4, a methyl group at position 6, and a cyano group at position 3. The 5,5-dioxide moiety arises from sulfonylation during synthesis, enhancing stability and bioactivity .
Synthesis involves a multi-step process starting with methyl anthranilate, which undergoes sulfonylation, N-methylation, and cyclization to form the benzothiazine precursor. A subsequent multicomponent reaction with malononitrile and substituted aldehydes yields the final compound .
Properties
IUPAC Name |
2-amino-4-(3-bromo-4-fluorophenyl)-6-methyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O3S/c1-24-15-5-3-2-4-11(15)17-18(28(24,25)26)16(12(9-22)19(23)27-17)10-6-7-14(21)13(20)8-10/h2-8,16H,23H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGPKWZUXZFDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 3: Melting Points and Spectral Data
Key Observations:
- The target compound’s cyano group likely exhibits an IR stretch near 2190 cm⁻¹, consistent with analogs like 6f and 11a .
- Melting Points : Bulkier substituents (e.g., benzyl in ) correlate with higher melting points due to increased molecular rigidity.
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